2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate
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Overview
Description
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate typically involves the reaction of 1-methylbenzimidazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanone.
Reduction: Formation of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate can be compared with other similar compounds, such as:
- 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
- 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
- 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
These compounds share a similar benzimidazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)ethanol;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.2H2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13;;/h2-5,13H,6-7H2,1H3;2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVQQRKSRXBIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCO.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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